molecular formula C11H12ClN3O B8542937 3-(4-Chloro-2-methyl-2H-pyrazol-3-yl)4-methoxy-phenylamine

3-(4-Chloro-2-methyl-2H-pyrazol-3-yl)4-methoxy-phenylamine

Cat. No.: B8542937
M. Wt: 237.68 g/mol
InChI Key: LPZJFGFKFHFRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methyl-2H-pyrazol-3-yl)4-methoxy-phenylamine is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-4-methoxyaniline

InChI

InChI=1S/C11H12ClN3O/c1-15-11(9(12)6-14-15)8-5-7(13)3-4-10(8)16-2/h3-6H,13H2,1-2H3

InChI Key

LPZJFGFKFHFRET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (2.27 g, 8.5 mmol) was dissolved in dry EtOH (150 mL) and heated to 75° C. The heated solution was then treated with Sn(II) chloride dihydrate (9.6 g, 42.5 mmol) and stirred at 75° C. After three hours, the reaction was found to be complete by TLC and LCMS. The solvent was removed under reduced pressure. The residue was subsequently diluted with EtOAc (100 mL) and 1N NaOH, neutralizing the reaction to a pH of approximately 6 or 7. The mix was then filtered through celite. The organic layer was separated, and the aqueous layer was extracted with EtOAc (2×50 mL). The organic layers were combined, dried over Na2SO4, filtered, and the solvent removed under reduced pressure. The residue was then purified by flash chromatography (Biotage, SiO2, Hexanes/EtOAc gradient elution) to afford 1.73 g (86%) of 3-(4-chloro-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine as a light brown solid. LCMS m/z (%)=240 (M+H37Cl, 37), 238 (M+H35Cl, 100). 1H NMR (400 MHz, CDCl3) δ: 7.48 (s, 1H), 6.87 (d, J=8, 1H), 6.81 (dd, J1=8, J2=4, 1H), 6.63 (d, J=4, 1H), 3.72 (s, 3H), 3.70 (s, 3H).
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sn(II) chloride dihydrate
Quantity
9.6 g
Type
reactant
Reaction Step Two

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